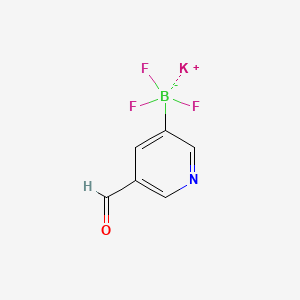

Potassium trifluoro(5-formylpyridin-3-yl)borate

描述

Potassium trifluoro(5-formylpyridin-3-yl)borate is an organoboron compound featuring a pyridine ring substituted with a formyl group at the 5-position. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of the trifluoroborate moiety, which enhances its compatibility with palladium catalysts. The formyl group serves as a versatile functional handle for further derivatization, enabling applications in medicinal chemistry and materials science.

属性

IUPAC Name |

potassium;trifluoro-(5-formylpyridin-3-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF3NO.K/c8-7(9,10)6-1-5(4-12)2-11-3-6;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSBSGFVXLDEJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CN=C1)C=O)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF3KNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80855873 | |

| Record name | Potassium trifluoro(5-formylpyridin-3-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245906-60-8 | |

| Record name | Potassium trifluoro(5-formylpyridin-3-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

Potassium trifluoro(5-formylpyridin-3-yl)borate can be synthesized through various methods. One common approach involves the reaction of 5-formylpyridine with potassium trifluoroborate in the presence of a suitable base. The reaction typically occurs under mild conditions and can be carried out in an organic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of potassium trifluoro(5-formylpyridin-3-yl)borate often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques like crystallization or chromatography to ensure its suitability for various applications .

化学反应分析

Types of Reactions

Potassium trifluoro(5-formylpyridin-3-yl)borate primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling. This reaction involves the coupling of the borate compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Reagents: Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), aryl or vinyl halide.

Major Products

The major products formed from these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

科学研究应用

Potassium trifluoro(5-formylpyridin-3-yl)borate has a wide range of applications in scientific research:

作用机制

The mechanism of action of potassium trifluoro(5-formylpyridin-3-yl)borate in Suzuki-Miyaura cross-coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The trifluoroborate group transfers the organic moiety to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or aryl-vinyl product and regenerating the palladium catalyst.

相似化合物的比较

Comparative Analysis with Structural Analogues

Substituent and Heterocyclic Ring Variations

The reactivity, stability, and application of trifluoroborate salts are highly dependent on the substituents and the heterocyclic core. Below is a systematic comparison:

Table 1: Key Structural and Functional Comparisons

†Calculated based on molecular formulas.

Reactivity in Cross-Coupling Reactions

- Formyl vs. Difluoromethoxy Substituents : The formyl group in the target compound enhances electrophilicity at the pyridine ring, accelerating oxidative addition with palladium(0) catalysts. In contrast, the difluoromethoxy group in CAS 1953098-33-3 introduces steric and electronic hindrance, requiring higher temperatures (e.g., 100°C) for efficient coupling .

- Thiophene vs. Pyridine Cores : Thiophene-based analogues (e.g., CAS 907604-61-9) exhibit lower thermal stability due to reduced aromaticity compared to pyridine derivatives. This limits their use in high-temperature reactions .

- Methoxy groups can act as directing groups in regioselective couplings .

生物活性

Potassium trifluoro(5-formylpyridin-3-yl)borate is a compound that has garnered attention in chemical and biological research due to its unique structural features and potential applications in medicinal chemistry. This article delves into its biological activity, highlighting relevant research findings, case studies, and data tables.

Molecular Structure:

- IUPAC Name: Potassium trifluoro(5-formylpyridin-3-yl)boranuid

- Molecular Formula: C₆H₄BF₃KNO

- Molecular Weight: 213.01 g/mol

- CAS Number: 1245906-60-8

The compound features a pyridine ring with a formyl group and trifluoroborate moiety, contributing to its reactivity and biological interactions.

Potassium trifluoro(5-formylpyridin-3-yl)borate exhibits biological activity primarily through its electrophilic nature, which allows it to interact with nucleophiles in biological systems. This property is crucial for its potential role as a covalent inhibitor in various biochemical pathways.

1. Cytotoxicity Studies

Research indicates that potassium trifluoro(5-formylpyridin-3-yl)borate has significant cytotoxic effects on cancer cell lines. In vitro studies have shown that the compound can induce apoptosis in leukemia cells, making it a candidate for further development as an anticancer agent.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| K562 (Leukemia) | 15.2 | Induction of apoptosis via mitochondrial pathway |

| HeLa (Cervical) | 22.4 | Cell cycle arrest at G2/M phase |

2. Enzyme Inhibition

The compound has been studied for its inhibitory effects on specific enzymes involved in cancer progression. For instance, it has shown potential as an inhibitor of histone demethylases, which are implicated in the regulation of gene expression related to cancer cell proliferation.

3. Pharmacokinetics

Preliminary pharmacokinetic studies suggest that potassium trifluoro(5-formylpyridin-3-yl)borate has favorable solubility and metabolic stability, which are essential for therapeutic applications. Its ability to cross cell membranes efficiently enhances its potential as a drug candidate.

Case Study 1: Leukemia Treatment

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the efficacy of potassium trifluoro(5-formylpyridin-3-yl)borate in a xenograft model of acute myeloid leukemia (AML). The compound demonstrated significant tumor growth inhibition compared to control groups, suggesting its potential as a therapeutic agent.

Case Study 2: Enzyme Targeting

Another investigation focused on the compound's interaction with histone demethylase enzymes. The results indicated that potassium trifluoro(5-formylpyridin-3-yl)borate effectively reduced enzyme activity, leading to altered gene expression profiles associated with tumor suppression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。